Dibromopropamidine dihydrochloride

Descripción general

Descripción

Dibromopropamidine dihydrochloride is an antiseptic and disinfectant compound. It is commonly used in the form of dibromopropamidine isethionate in eyedrops and ointments for treating minor eye and eyelid infections in both adults and children . The compound is a white or almost white crystalline powder that is odourless or almost odourless . It is freely soluble in water, soluble in glycerol, sparingly soluble in ethanol (96%), and practically insoluble in chloroform, ether, liquid paraffin, and fixed oils .

Aplicaciones Científicas De Investigación

Dibromopropamidine dihydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: The compound is studied for its antimicrobial properties and its effects on different biological systems.

Industry: This compound is used in the formulation of antiseptics and disinfectants for various industrial applications .

Mecanismo De Acción

Target of Action

Dibromopropamidine dihydrochloride is an antiseptic and disinfectant . Some sources suggest that it may interact with the urokinase-type plasminogen activator, an enzyme .

Mode of Action

As an antiseptic and disinfectant, it is likely to work by disrupting the cell membranes of bacteria, causing their contents to leak out and leading to cell death .

Result of Action

As an antiseptic and disinfectant, this compound is used in eyedrops and ointment for the treatment of minor eye and eyelid infections in adults and children . The result of its action is the elimination of the infectious agent, leading to the resolution of the infection .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its solubility can affect its efficacy and stability. Dibromopropamidine is freely soluble in water, soluble in glycerol, sparingly soluble in ethanol (96%), and practically insoluble in chloroform, in ether, in liquid paraffin and in fixed oils . These properties can influence how well the drug is absorbed and distributed in the body.

Análisis Bioquímico

Biochemical Properties

It is known to interact with various biomolecules, potentially influencing biochemical reactions

Cellular Effects

It is known to have antibacterial properties, suggesting it may influence cellular processes in bacteria

Molecular Mechanism

It is suggested to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Métodos De Preparación

The synthesis of dibromopropamidine dihydrochloride involves the reaction of 4,4’-[propane-1,3-diylbis(oxy)]bis(3-bromobenzene-1-carboximidamide) with hydrochloric acid. The reaction conditions typically include controlled temperature and pH to ensure the formation of the dihydrochloride salt. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yield and purity .

Análisis De Reacciones Químicas

Dibromopropamidine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: The bromine atoms in the compound can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions

Comparación Con Compuestos Similares

Dibromopropamidine dihydrochloride belongs to the class of organic compounds known as phenol ethers. Similar compounds include:

Chlorhexidine: Another antiseptic and disinfectant used in various medical and industrial applications.

Hexamidine: Used as an antimicrobial agent in topical formulations.

Propamidine: A related compound with similar antimicrobial properties. This compound is unique due to its specific bromine substitutions, which enhance its antimicrobial efficacy compared to other similar compounds

Actividad Biológica

Dibromopropamidine dihydrochloride (DBP) is a synthetic diamidine compound known for its broad-spectrum antimicrobial properties. It has been primarily utilized in ophthalmic preparations to treat infections, particularly those caused by Acanthamoeba and other pathogens. This article discusses the biological activity of DBP, including its mechanisms of action, applications in clinical settings, and relevant research findings.

This compound is characterized by its two bromine atoms and amidine functional groups, which contribute to its biological activity. The compound acts primarily by disrupting bacterial cell membranes, leading to cell lysis. Its mechanism involves:

- Membrane Disruption : DBP interacts with membrane proteins and lipids, compromising the integrity of microbial cell membranes.

- Inhibition of Cellular Processes : By disrupting membrane integrity, DBP inhibits essential cellular functions, contributing to its bactericidal effects .

Antimicrobial Efficacy

DBP exhibits potent antimicrobial activity against a variety of pathogens, including:

- Bacteria : Effective against Staphylococcus aureus, Escherichia coli, and certain strains of Pseudomonas aeruginosa.

- Fungi : Active against Aspergillus niger and Candida albicans .

- Protozoa : Notably effective in treating Acanthamoeba keratitis, a severe eye infection .

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 10 µg/ml |

| Escherichia coli | 1 µg/ml |

| Pseudomonas aeruginosa | 100 µg/ml |

| Aspergillus niger | 5 µg/ml |

| Candida albicans | 2 µg/ml |

Clinical Applications

DBP has been employed in various clinical scenarios:

- Ophthalmology : Used in over-the-counter ophthalmic preparations for treating bacterial conjunctivitis and other eye infections. Its effectiveness is noted in both adult and pediatric populations .

- Research Applications : Investigated for its potential in cancer treatment due to its anti-bladder cancer effects observed in vitro and in vivo studies .

Case Studies

Several case studies highlight the clinical efficacy of DBP:

- Acanthamoeba Keratitis : A study involving patients with Acanthamoeba keratitis showed significant improvement when treated with DBP-containing formulations. Patients exhibited reduced symptoms and improved corneal clarity after treatment .

- Bacterial Conjunctivitis : In a randomized trial involving children with bacterial conjunctivitis, DBP was shown to be more effective than placebo in alleviating symptoms and eradicating pathogens from ocular surfaces .

Research Findings

Recent studies have expanded the understanding of DBP's biological activity:

- Cancer Research : DBP has demonstrated anti-cancer properties, particularly against bladder cancer cells. Research indicates that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest .

- Protein Expression Modulation : Treatment with DBP has been associated with decreased expression levels of proteins involved in critical signaling pathways such as EGFR (epidermal growth factor receptor) signaling, suggesting a potential role in modulating cellular responses during infections or malignancies .

Propiedades

IUPAC Name |

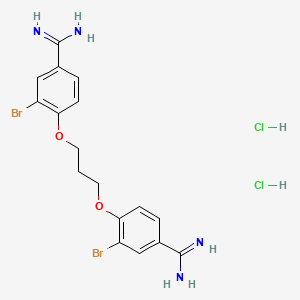

3-bromo-4-[3-(2-bromo-4-carbamimidoylphenoxy)propoxy]benzenecarboximidamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18Br2N4O2.2ClH/c18-12-8-10(16(20)21)2-4-14(12)24-6-1-7-25-15-5-3-11(17(22)23)9-13(15)19;;/h2-5,8-9H,1,6-7H2,(H3,20,21)(H3,22,23);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULUQHVAAGGTBSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=N)N)Br)OCCCOC2=C(C=C(C=C2)C(=N)N)Br.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20Br2Cl2N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2049054 | |

| Record name | Dibromopropamidine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2049054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

543.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50357-61-4 | |

| Record name | Dibromopropamidine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2049054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: How does Dibromopropamidine dihydrochloride exert its anticancer effects, particularly in the context of bladder cancer?

A1: The research paper [] demonstrates that this compound acts as an Epidermal Growth Factor Receptor (EGFR) inhibitor. [] While its mechanism of action requires further investigation, EGFR inhibitors are known to block signals crucial for cancer cell growth and proliferation. By inhibiting EGFR, this compound may hinder the development and progression of bladder cancer cells.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.